Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride
Description
This compound is a β-blocker derivative characterized by a benzenepropanoic acid backbone substituted with a fluorine atom at the 3-position and a complex 2-hydroxy-3-((1-methylethyl)amino)propoxy group at the 4-position. The ethyl ester moiety enhances lipophilicity, while the hydrochloride salt improves aqueous solubility.
Properties
CAS No. |
81148-29-0 |
|---|---|
Molecular Formula |
C17H27ClFNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 3-[3-fluoro-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C17H26FNO4.ClH/c1-4-22-17(21)8-6-13-5-7-16(15(18)9-13)23-11-14(20)10-19-12(2)3;/h5,7,9,12,14,19-20H,4,6,8,10-11H2,1-3H3;1H |
InChI Key |
HVZRSXJYNAOOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)C)O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzene Core with Fluoro Substitution
Method A: Electrophilic Aromatic Substitution (EAS)
- Starting Material: Phenol derivatives or substituted benzenes.
- Reaction: Direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
- Outcome: Selective fluorination at the 3-position of the aromatic ring, facilitated by activating groups like hydroxyl or amino groups.
Phenol derivative + NFSI in acetonitrile at 0-25°C
Notes: The presence of activating groups directs the fluorination ortho or para, but with careful control, the fluorine can be directed to the desired position.
Introduction of the Hydroxy-Propoxy Side Chain
Method B: Nucleophilic Substitution on Activated Aromatic Precursors
- Starting Material: 4-hydroxybenzoic acid or derivatives.
- Reaction: O-alkylation with 2-bromo-1-methylethylamine derivatives or protected equivalents.
- Conditions: Use of base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
4-Hydroxybenzoic acid derivative + 2-bromo-1-methylethylamine in DMF, heated at 80°C
Outcome: Formation of the hydroxy-propoxy linkage at the para-position.
Attachment of the Amino-Propoxy Side Chain
Method C: Nucleophilic Substitution or Reductive Amination
- Starting Material: The hydroxy-alkylated benzene derivative.
- Reaction: Nucleophilic substitution with isopropylamine or its derivatives, or reductive amination if appropriate aldehyde intermediates are available.
- Conditions: Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
Hydroxy-alkylated benzene + isopropylamine + NaBH3CN in methanol
Outcome: Formation of the (1-methylethyl)amino side chain attached via the propoxy linker.
Esterification to Form the Ethyl Ester
Method D: Fischer Esterification
- Starting Material: Carboxylic acid intermediate.
- Reaction: Reaction with ethanol in the presence of an acid catalyst such as sulfuric acid.
- Conditions: Reflux under anhydrous conditions.
Carboxylic acid + ethanol + H2SO4, reflux
Outcome: Formation of the ethyl ester.
Formation of the Hydrochloride Salt
Method E: Acid-Base Neutralization
- Starting Material: The free base form of the compound.
- Reaction: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol).
- Conditions: Stirring at room temperature until salt formation is complete.
Free base + HCl → Hydrochloride salt
Outcome: Crystallization of the hydrochloride salt suitable for pharmaceutical applications.
Schematic Representation of the Synthetic Route
Phenol derivative → Fluorination → Hydroxy-propoxy substitution → Amino-propoxy attachment → Esterification → Hydrochloride salt formation
Notes on Optimization and Purification
- Regioselectivity is achieved through directing groups and controlled reaction conditions.
- Protecting groups such as tert-butyloxycarbonyl (Boc) may be employed during amino group modifications.
- Purification involves chromatography (silica gel, reverse-phase HPLC) and recrystallization to ensure high purity.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Electrophilic fluorination | NFSI, acetonitrile | Introduce fluorine at C-3 |
| 2 | O-alkylation | 2-bromo-1-methylethylamine, DMF | Attach hydroxy-propoxy group |
| 3 | Nucleophilic substitution | Isopropylamine, NaBH3CN | Attach amino side chain |
| 4 | Fischer esterification | Ethanol, H2SO4 | Form ethyl ester |
| 5 | Acid-base neutralization | HCl | Generate hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can produce various amino derivatives.
Scientific Research Applications
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The query compound differs from esmolol primarily in the 3-fluoro substitution and ethyl ester (vs. methyl ester in esmolol). These modifications may alter metabolic stability and receptor binding kinetics .
- Landiolol incorporates a morpholine carbonyl group and a dioxolane ring, enhancing selectivity for cardiac β₁-receptors and prolonging half-life compared to esmolol .
- Ronacaleret features bulkier aromatic substitutions (indenyl group) and dual fluorine atoms, indicating divergent therapeutic targets (e.g., osteoporosis vs. cardiovascular) .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Profiles
Key Observations :
- The query compound’s ethyl ester may slightly prolong its half-life compared to esmolol’s methyl ester, but esterase-mediated hydrolysis likely maintains rapid clearance .
- Landiolol’s morpholine group enhances β₁-selectivity, reducing pulmonary side effects compared to non-selective analogs like esmolol .
- Ronacaleret exemplifies structural diversification beyond cardiovascular applications, targeting calcium-sensing receptors for osteoporosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can enantiomeric purity be ensured?
- Methodology :
- Esterification : The ethyl ester group can be introduced via acid-catalyzed esterification of the parent carboxylic acid using ethanol. Catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) are common .
- Hydrochloride Salt Formation : Post-synthesis, the free base can be treated with HCl gas in anhydrous diethyl ether to form the hydrochloride salt. Crystallization in ethanol/water mixtures improves purity .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers, given the stereogenic centers in the hydroxypropoxy and isopropylamino groups .
Q. How can the compound’s structural integrity and purity be validated?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, propoxy chain at C4). Aromatic protons in the benzene ring and ester carbonyl (~170 ppm in ¹³C NMR) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for the hydrochloride form).
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) and monitor degradation products .
Q. What are the critical stability considerations for long-term storage?
- Stability Data :
- Hydroscopicity : Hydrochloride salts are often hygroscopic; store in desiccators with silica gel under inert gas (N₂/Ar) .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Avoid exposure to temperatures >100°C .
- Light Sensitivity : Protect from UV light using amber glass vials, as fluorinated aromatic compounds may undergo photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Approach :
- Solvent Screening : Use a standardized shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). Quantify solubility via UV-Vis or HPLC .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–12) to account for ionization of the amino and hydroxyl groups. The hydrochloride salt may exhibit higher aqueous solubility at acidic pH .
- Data Reconciliation : Compare results with structurally analogous compounds (e.g., ethyl ester derivatives in ) to identify trends in substituent effects.
Q. What in vitro assays are suitable for evaluating β-adrenergic receptor binding affinity, given its structural similarity to beta-blockers?
- Experimental Design :
- Radioligand Binding Assays : Use ³H-dihydroalprenolol as a competitive ligand in CHO-K1 cells expressing human β₁/β₂-adrenoceptors. Calculate IC₅₀ values via nonlinear regression .
- Functional Assays : Measure cAMP production (ELISA or FRET-based) in HEK293 cells to assess agonist/antagonist activity.
- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify potential active metabolites via LC-MS/MS .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Troubleshooting :
- Cell Line Validation : Use authenticated lines (e.g., ATCC) and standardize culture conditions (e.g., serum concentration, passage number).
- Dose-Response Curves : Perform MTT/WST-1 assays across a wide concentration range (1 nM–100 µM) to capture full toxicity profiles.
- Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis and identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
